molecular formula C23H25N3O3S2 B2862286 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 683261-58-7

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2862286
CAS No.: 683261-58-7
M. Wt: 455.59
InChI Key: AREIRMKIGAWXHO-UHFFFAOYSA-N
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Description

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a hybrid structure incorporating a 2-methylpiperidine sulfonyl group and a 4-(p-tolyl)thiazol-2-yl moiety, a scaffold recognized for its diverse pharmacological potential. The 2-aminothiazole core is a privileged structure in drug design, known to confer potent inhibitory activity against various enzymatic targets . Specifically, structurally related 2-aminothiazole sulfonamides have demonstrated strong, dose-dependent inhibition of enzymes such as urease, with IC50 values reported in the range of 14.06 to 20.21 μM, as well as significant activity against α-glucosidase and α-amylase, which are key targets in managing metabolic disorders . The incorporation of the (2-methylpiperidin-1-yl)sulfonyl group is a strategic modification that can enhance the molecule's physicochemical properties and binding affinity, a approach supported by the widespread use of piperidine and sulfonyl pharmacophores in FDA-approved therapeutics . The primary research applications for this compound include its use as a key intermediate in organic synthesis and as a candidate for in vitro biological screening. Researchers can utilize it to develop new structure-activity relationship (SAR) models for a class of molecules with potential antibacterial, antifungal, and enzyme-inhibitory properties . Computational analyses (in silico) of similar compounds predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation (Log Kp ~ -5.83 to -6.54 cm/s), making it a suitable candidate for preliminary pharmacological investigation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-8-18(9-7-16)21-15-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-17(26)2/h6-13,15,17H,3-5,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREIRMKIGAWXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide , with the molecular formula C23H25N3O3S2C_{23}H_{25}N_{3}O_{3}S_{2} and a molecular weight of 455.59 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, a thiazole ring, and a sulfonyl group attached to a piperidine moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of drug development for diseases where enzyme overactivity is a factor.
  • Receptor Binding : It may act as either an agonist or antagonist at specific receptors, influencing their activity and downstream signaling pathways. This dual action can be beneficial in therapeutic applications.

Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : The compound has been utilized in biochemical assays to evaluate its inhibitory effects on various enzymes and receptors. For example, it has demonstrated significant inhibition of acetylcholinesterase, an enzyme critical in neurotransmission .
  • Anticancer Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways .
  • Antimicrobial Properties : Research suggests that thiazole-containing compounds can exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

A study focused on thiazolidine derivatives showed that compounds similar to this compound induced apoptosis in HeLa cells. The IC50 values indicated potent antiproliferative effects compared to standard chemotherapy agents .

Case Study 2: Enzyme Inhibition

In a study examining the inhibition of acetylcholinesterase, the compound was found to have a competitive inhibition profile, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Comparative Analysis

A comparison with similar compounds reveals unique structural features and biological activities:

Compound NameStructureBiological ActivityNotes
Compound A Benzamide derivativeModerate enzyme inhibitionLess selective than target compound
Compound B Thiazole sulfonamideAntimicrobial activityEffective against specific bacterial strains
This compound Complex with piperidine sulfonylStrong enzyme inhibition and receptor modulationPotential for drug development

Scientific Research Applications

The biological activity of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition The compound can inhibit certain enzymes by binding to their active sites, blocking substrate access. This is relevant in drug development for diseases related to enzyme overactivity.
  • Receptor Binding It may act as an agonist or antagonist at specific receptors, influencing their activity and downstream signaling pathways. This dual action can be beneficial in therapeutic applications.

Research Findings

Several studies have investigated the biological effects of the compound:

  • In Vitro Studies It has been used in biochemical assays to evaluate its inhibitory effects on various enzymes and receptors. For example, it has demonstrated significant inhibition of acetylcholinesterase, an enzyme critical in neurotransmission.
  • Anticancer Activity Preliminary studies suggest that derivatives of thiazole compounds exhibit anticancer properties, inducing apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways.
  • Antimicrobial Properties Research indicates that thiazole-containing compounds can exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Anticancer Activity A study on thiazolidine derivatives showed that compounds similar to this compound induced apoptosis in HeLa cells. The IC50 values indicated potent antiproliferative effects compared to standard chemotherapy agents.
  • Enzyme Inhibition In a study examining the inhibition of acetylcholinesterase, the compound displayed a competitive inhibition profile, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Physicochemical Properties

  • IUPAC Name: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
  • Molecular Formula: C23H25N3O3S2
  • Molecular Weight: 455.6 g/mol
  • InChI: InChI=1S/C23H25N3O3S2/c1-16-6-8-18(9-7-16)21-15-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-3-5-17(26)2/h6-13,15,17H,3-5,14H2,1-2H3,(H,24,25,27)
  • InChI Key: AREIRMKIGAWXHO-UHFFFAOYSA-N
  • Canonical SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl-Benzamide-Thiazole Derivatives

Compound Name Sulfonyl Group Thiazole Substituent Biological Activity Reference
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide 2-Methylpiperidin-1-yl 4-(p-Tolyl) Potentiates TLR adjuvants (e.g., MPLA); enhances NF-κB signaling and cytokine production
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidin-1-yl 4-(2,5-Dimethylphenyl) Strong NF-κB activation; synergizes with LPS to induce IL-6 and TNF-α
N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) Piperidin-1-yl 4-(2-Bromo-5-methylphenyl) Consistent cytokine induction (IL-1β, IL-6) with LPS; moderate solubility
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Ethylsulfonyl 4-(Pyridin-2-yl) KDM4A fragment hit; used in bio-layer interferometry assays
N-[3-Methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide Phenylsulfonyl Non-thiazole (valine deriv.) Superior antimicrobial activity compared to chloro/bromo analogs

Key Observations:

Sulfonyl Group Impact :

  • The 2-methylpiperidine sulfonyl group in the target compound likely enhances steric bulk and lipophilicity compared to unsubstituted piperidine (e.g., 2D216) or smaller groups (e.g., ethylsulfonyl in ). This may improve target binding but reduce aqueous solubility .
  • Piperidine-based sulfonyl groups (as in 2D216 and 2D291) are associated with robust NF-κB activation, suggesting that nitrogen-containing cyclic amines are critical for immune modulation .

Thiazole Substituent Influence :

  • The p-tolyl group in the target compound provides moderate lipophilicity, balancing membrane penetration and solubility. In contrast, bromophenyl (e.g., 2D291) or pyridyl (e.g., ) substituents introduce electronic effects that may alter binding kinetics .
  • Dimethylphenyl-substituted analogs (e.g., 2D216) show higher cytokine induction, implying that electron-donating groups on the thiazole ring enhance adjuvant synergy .

Biological Activity Trends: Compounds with piperidine/piperidinyl sulfonyl groups (e.g., 2D216, 2D291, target compound) consistently outperform derivatives with simpler sulfonamides (e.g., ethylsulfonyl in ) in NF-κB-driven assays, highlighting the importance of cyclic amine motifs . Antimicrobial activity in non-thiazole analogs (e.g., ) correlates with sulfonyl group lipophilicity, but excessive hydrophobicity (e.g., bromine substitution) can reduce efficacy due to poor solubility .

Research Findings and Mechanistic Insights

  • Immune Modulation : The target compound potentiates toll-like receptor (TLR) adjuvants like MPLA by prolonging NF-κB signaling, a mechanism shared with 2D216 and 2D291. This activity is dose-dependent and synergistic with pathogen-associated molecular patterns (PAMPs) .

Q & A

Q. Critical Reaction Conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile enhances solubility and reactivity .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions; reflux (80–100°C) for coupling steps .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .

Q. Advanced Optimization :

  • Monitor progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and reduce by-products .
  • Adjust pH (6.5–7.5) during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate .

How do the structural features of this compound influence its biological activity, particularly in antimicrobial and anticancer assays?

Basic
The compound’s thiazole ring and sulfonamide group are critical for bioactivity:

  • Thiazole : Enhances membrane permeability and interacts with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Sulfonamide : Acts as a hydrogen-bond donor/acceptor, targeting enzymes like carbonic anhydrase or kinase domains .

Q. Reported Bioactivity (Related Compounds) :

Activity TypeTest Organisms/Cell LinesMethodResultsSource
AntimicrobialStaphylococcus aureusDisk diffusion12–15 mm inhibition
AnticancerHeLa cellsMTT AssayIC₅₀ = 8.5 µM

Q. Advanced Analysis :

  • Structure-Activity Relationship (SAR) : Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -NO₂) increases antimicrobial potency but may reduce solubility .
  • Contradictory Data : Discrepancies in IC₅₀ values (e.g., 8.5 µM vs. 15 µM) may arise from assay variability (e.g., serum content in cell culture) .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for piperidine-CH₂) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >98% purity using a C18 column (methanol/water gradient) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 484.2 m/z) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve stereochemical ambiguities in the 2-methylpiperidine moiety .
  • Stability Testing : Assess hydrolytic degradation under physiological pH (7.4) using accelerated stability protocols .

How can researchers resolve contradictions in reported biological activity data across different studies?

Q. Advanced

Standardize Assay Conditions :

  • Use identical cell lines (e.g., ATCC-validated HeLa cells) and culture media .
  • Control for serum interference by repeating assays in serum-free conditions .

Validate Target Engagement :

  • Perform surface plasmon resonance (SPR) to measure binding kinetics to purified enzymes (e.g., carbonic anhydrase IX) .

Replicate Key Studies :

  • Cross-validate IC₅₀ values using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .

What are the key considerations for designing derivatives of this compound to enhance pharmacological properties?

Q. Advanced

  • Solubility Optimization : Introduce polar groups (e.g., -OH, -COOH) on the benzamide ring while monitoring logP via HPLC-logD analysis .
  • Metabolic Stability : Replace the methylpiperidine group with fluorinated analogs to reduce CYP450-mediated oxidation .
  • Selectivity Profiling : Screen derivatives against kinase panels to minimize off-target effects .

Q. Example Derivative Strategy :

Modification SiteRationaleExpected Outcome
p-Tolyl → 4-FluorophenylEnhance electron deficiencyImproved kinase inhibition
Sulfonamide → SulfonylureaIncrease hydrogen-bonding capacityHigher antibacterial potency

What computational methods are employed to predict the binding affinity and mechanism of action of this compound?

Q. Advanced

Molecular Docking :

  • Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key residues: Gln92, Thr199 .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectory) to assess binding mode persistence .

Pharmacophore Modeling :

  • Identify essential features (e.g., sulfonamide S=O as hydrogen-bond acceptor) for virtual screening of derivatives .

Q. Validation :

  • Compare computational predictions with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

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